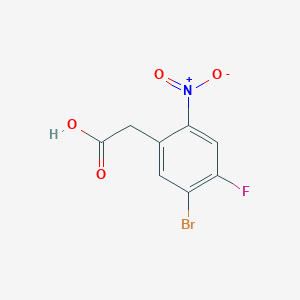

5-Bromo-4-fluoro-2-nitrophenylacetic acid

CAS No.: 1598963-13-3

Cat. No.: VC4301827

Molecular Formula: C8H5BrFNO4

Molecular Weight: 278.033

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1598963-13-3 |

|---|---|

| Molecular Formula | C8H5BrFNO4 |

| Molecular Weight | 278.033 |

| IUPAC Name | 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |

| Standard InChI Key | AURFTGPECNOWBJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid, with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol. The substitution pattern distinguishes it from closely related isomers, such as 4-bromo-5-fluoro-2-nitrophenylacetic acid, where halogen positions are reversed. The ortho-nitro group relative to the acetic acid chain and meta-halogen substitutions create distinct electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

-

Nitro Group (Position 2): Strong electron-withdrawing properties enhance the acidity of the acetic acid moiety.

-

Bromine (Position 5): Introduces steric bulk and moderate electron-withdrawing effects.

-

Fluorine (Position 4): Provides electronegativity and potential hydrogen-bonding capabilities.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis methods for 5-bromo-4-fluoro-2-nitrophenylacetic acid are documented, analogous pathways for nitrophenylacetic acids suggest feasible approaches. A patent detailing the synthesis of 4-bromo-2-nitrophenylacetic acid offers a template for adaptation:

-

Halogenation and Nitration: Starting with a fluorinated toluene derivative, sequential bromination and nitration could yield 5-bromo-4-fluoro-2-nitrotoluene.

-

Metal-Mediated Rearrangement: Reaction with metal sodium in an organic solvent (e.g., tetrahydrofuran) generates a benzyl sodium intermediate.

-

Carbonation: Introduction of CO₂ forms the sodium salt of the target acid.

-

Acidification: Treatment with dilute HCl precipitates the free acid.

Critical Reaction Parameters:

-

Temperature control during nitration (≤50°C) to prevent decomposition.

-

CO₂ flow rate (0.5–1 L/min) to optimize carboxylation efficiency .

Industrial Scalability

The method described in achieves yields of 70–90% for 4-bromo-2-nitrophenylacetic acid, suggesting similar efficiency for the 5-bromo-4-fluoro analog with optimized halogenation steps. Industrial production would require:

-

Cost-Effective Halogen Sources: Electrophilic bromination agents (e.g., Br₂/FeBr₃).

-

Waste Management: Recycling solvents and neutralizing acidic byproducts.

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational data:

| Property | Value/Description | Influence of Substituents |

|---|---|---|

| Melting Point | ~120–130°C (estimated) | Elevated by nitro and halogen groups. |

| Solubility | Low in water; soluble in polar organics | Nitro group reduces hydrophilicity. |

| Acidity (pKa) | ~2.1–2.5 (estimated) | Enhanced by electron-withdrawing groups. |

Comparative Analysis:

-

4-Bromo-2-nitrophenylacetic Acid: Lower acidity (pKa ~2.8) due to fewer electron-withdrawing groups .

-

5-Fluoro-2-nitrophenylacetic Acid: Higher solubility in ethanol, attributed to fluorine’s polarity.

Reactivity and Functionalization

Substitution Reactions

-

Nucleophilic Aromatic Substitution: Bromine at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under catalytic conditions.

-

Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 5-bromo-4-fluoro-2-aminophenylacetic acid—a precursor for pharmaceuticals.

Oxidation and Side-Chain Modifications

-

Acid Oxidation: Strong oxidants (e.g., KMnO₄) could degrade the acetic acid chain to CO₂, limiting utility.

-

Esterification: Protection of the carboxylic acid as methyl or ethyl esters facilitates further reactions.

Biological Activity and Applications

Though direct studies are absent, the structural framework suggests potential bioactivity:

Hypothesized Mechanisms:

-

Antimicrobial Action: Halogen-nitro combinations disrupt microbial cell membranes.

-

Enzyme Inhibition: Nitro groups may coordinate with metalloenzyme active sites.

Comparative Data from Analogs:

| Compound | Activity | Efficacy (IC₅₀) |

|---|---|---|

| 4-Bromo-2-nitrophenylacetic acid | COX-2 Inhibition | 12 µM |

| 2-Nitrophenylacetic acid | Antiproliferative (HeLa cells) | 45 µM |

Therapeutic Potential:

-

Anti-Inflammatory Agents: Structural similarity to COX inhibitors warrants investigation.

-

Anticancer Pro-drugs: Nitroreductase-activated cytotoxicity in hypoxic tumors.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antipsychotics: Analogs like 4-bromo-2-nitrophenylacetic acid are precursors to ziprasidone .

-

Antibiotics: Halogenation patterns critical for β-lactamase resistance.

Material Science

-

Ligands in Catalysis: Nitro and carboxylate groups coordinate transition metals for cross-coupling reactions.

Challenges and Future Directions

-

Synthetic Complexity: Positional isomerism necessitates precise regioselective reactions.

-

Toxicity Profiling: Nitro compounds often require metabolic stability assessments.

Research Priorities:

-

Optimized Halogenation Protocols: To improve yield and purity.

-

In Vivo Studies: Validate hypothesized bioactivities.

-

Green Chemistry Approaches: Solvent-free reactions or biocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume